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Compound of Interest

Compound Name: SCAL-266

Cat. No.: B12379429 Get Quote

Disclaimer: Initial searches for "SCAL-266" did not yield specific results. However, extensive

information was found for two similarly named experimental agents: TAS266 and ST266. It is

highly probable that "SCAL-266" is a typographical error. This document provides detailed

application notes and protocols for both TAS266 and ST266 to ensure a comprehensive

response.

Part 1: TAS266
Compound Name: TAS266

Description: TAS266 is a novel, agonistic tetravalent Nanobody® that targets the Death

Receptor 5 (DR5).[1][2][3] A Nanobody is a therapeutic protein based on single, high-affinity

heavy chain domain antibodies.[4] The tetravalent structure of TAS266, with four single-chain

antibodies specific to DR5, allows for potent activation of the receptor.[1] Preclinical studies

demonstrated that TAS266 was more potent at inducing cell death than a cross-linked DR5

antibody or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3][4][5]

Therapeutic Area: Oncology (Advanced Solid Tumors)

Mechanism of Action & Signaling Pathway
TAS266 exerts its anti-tumor effect by binding to and activating DR5, a cell surface receptor

belonging to the tumor necrosis factor (TNF)-receptor superfamily.[1][6] This binding initiates

the extrinsic apoptosis pathway. The multivalent nature of TAS266 allows for efficient clustering
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of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC). This

complex, in turn, activates a cascade of caspases, ultimately leading to programmed cell death

(apoptosis) in tumor cells that express DR5.[1][5]
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Caption: TAS266 signaling pathway leading to apoptosis.
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In-Vivo Preclinical Studies
Preclinical evaluation of TAS266 involved tumor xenograft models to assess its anti-tumor

efficacy.[4][5] These studies demonstrated that TAS266 could elicit tumor regressions, even

with a single dose, and showed superior activity compared to other DR5 agonists.[4][5]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TAS266 in a human tumor xenograft mouse

model.

1. Cell Culture and Animal Model:

Human cancer cell lines expressing DR5 (e.g., pancreatic, colon) are cultured under
standard conditions.
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human
tumor xenografts.

2. Tumor Implantation:

A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
Tumor growth is monitored regularly using calipers.

3. Treatment Administration:

Once tumors reach a predetermined size, mice are randomized into treatment and control
groups.
TAS266 is administered intravenously at various dose levels.
The control group receives a vehicle control.

4. Efficacy Assessment:

Tumor volume is measured at regular intervals throughout the study.
Animal body weight and general health are monitored as indicators of toxicity.
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker
analysis).

Clinical Trial Data
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A Phase I clinical trial of TAS266 was initiated in adult patients with advanced solid tumors.[3]

However, the study was terminated early due to unexpected hepatotoxicity.[3][7]

Dose Level Number of Patients Key Findings Adverse Events

3 mg/kg 4

Grade ≥3 elevations in

AST and/or ALT in 3 of

4 patients.[3]

Significant but

reversible

hepatotoxicity.[3]

The hepatotoxicity was potentially linked to the high potency of TAS266 and pre-existing

antibodies that could bind to the drug, possibly leading to enhanced DR5 clustering and

apoptosis in hepatocytes.[8]

Part 2: ST266
Compound Name: ST266

Description: ST266 is a non-cellular, complex biological product, also known as a secretome,

derived from the proprietary culture of Amnion-derived Multipotent Progenitor (AMP) cells.[9]

[10] It is composed of hundreds of biologically active molecules, including growth factors and

cytokines, at low physiological concentrations.[10]

Therapeutic Areas: Necrotizing Enterocolitis, Optic Neuritis, Corneal Epithelial Defects, and

other inflammatory and degenerative conditions.

Mechanism of Action & Signaling Pathways
The mechanism of action of ST266 is multifactorial and involves the simultaneous modulation

of multiple cellular pathways to promote healing, reduce inflammation, and protect cells from

damage.[10][11] Key reported mechanisms include:

Anti-inflammatory effects: ST266 can modulate the inflammatory response by decreasing

pro-inflammatory cytokines.[11] In the context of necrotizing enterocolitis, it has been shown

to inhibit Toll-like receptor 4 (TLR4) signaling.[12]

Neuroprotection: ST266 has demonstrated neuroprotective effects by reducing oxidative

stress and promoting cell survival.[10] This is partly attributed to the activation of the SIRT1
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and pAKT signaling pathways.[10][13][14]

Cellular Restoration and Healing: ST266 supports cellular homeostasis, reduces apoptosis,

and promotes cell proliferation and wound healing.[10][11]
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Caption: Key signaling pathways modulated by ST266.

In-Vivo Preclinical Studies
ST266 has been evaluated in various preclinical models, demonstrating its therapeutic

potential.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for

Optic Neuritis

Objective: To assess the neuroprotective effects of intranasally administered ST266 on retinal

ganglion cells (RGCs) and the optic nerve in a model of multiple sclerosis-induced optic

neuritis.[9][15]
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1. EAE Induction:

Chronic EAE is induced in mice (e.g., C57BL/6J) as previously described in the literature.[9]

2. Treatment Administration:

Mice are treated daily with intranasal administration of ST266 or a vehicle control.[9] This
route of administration allows for bypassing the blood-brain barrier and direct delivery to the
central nervous system and optic nerve.[10]

3. Assessment of Visual Function and Pathology:

Visual function can be assessed using methods such as optokinetic response (OKR).[9]
At the end of the study, retinas are isolated, and RGCs are counted to determine cell
survival.[9][15]
Optic nerves are assessed for inflammation and demyelination through histological analysis.
[9][15]

Experimental Workflow: EAE In-Vivo Study
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Caption: Experimental workflow for ST266 in an EAE mouse model.

Quantitative Data from Preclinical Studies
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Model Treatment Key Outcome Result Reference

EAE Optic

Neuritis
ST266

Retinal Ganglion

Cell (RGC)

Survival

Significantly

improved RGC

survival

compared to

vehicle.

[9][15]

EAE Optic

Neuritis
ST266

Optic Nerve

Demyelination

Reduced optic

nerve

demyelination.

[9][15]

Necrotizing

Enterocolitis

(Mouse and

Piglet)

ST266

Prevention and

Treatment of

NEC

ST266 prevented

and treated

experimental

NEC.

[12]

Clinical Trial Information
ST266 is being evaluated in a Phase 1-2 clinical trial for the treatment of necrotizing

enterocolitis in infants. The primary objective is to determine the safety and tolerability of two

dose levels (0.5 mL/kg and 1.0 mL/kg) administered intravenously. A secondary objective is to

assess preliminary efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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